molecular formula C10H24O2Sn B7800252 Dibutyltin methoxide

Dibutyltin methoxide

Cat. No. B7800252
M. Wt: 295.01 g/mol
InChI Key: ZXDVQYBUEVYUCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibutyltin methoxide is a useful research compound. Its molecular formula is C10H24O2Sn and its molecular weight is 295.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dibutyltin methoxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dibutyltin methoxide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

dibutyltin(2+);methanolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.2CH3O.Sn/c2*1-3-4-2;2*1-2;/h2*1,3-4H2,2H3;2*1H3;/q;;2*-1;+2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXDVQYBUEVYUCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn+2]CCCC.C[O-].C[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H24O2Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibutyltin methoxide

CAS RN

1067-55-6
Record name Dibutyltin dimethoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1067-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

Dibutyltin oxide is reacted with methanol and dimethyl carbonate, at a temperature in the range between about 50° to 200° C. and at a pressure in the range between about 75 to 600 psi (0.52 to 4.14 MPa) resulting in a quantitative formation of dibutyltin dimethoxide (i.e., dibutyltin dimethoxide is present in the final product in an amount between about 90 to 100 mole % (based on tin species in the catalyst product), more preferably about 95 to 100 mole %) and carbon dioxide as shown in Equation 4 below: ##STR4##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dibutyltin methoxide
Reactant of Route 2
Dibutyltin methoxide
Reactant of Route 3
Dibutyltin methoxide
Reactant of Route 4
Dibutyltin methoxide
Reactant of Route 5
Dibutyltin methoxide
Reactant of Route 6
Dibutyltin methoxide

Citations

For This Compound
10
Citations
AC Chapman, AG Davies, PG Harrison… - Journal of the Chemical …, 1970 - pubs.rsc.org
… Dibutyltin methoxide bromide was prepared by Pommier and Valade in 1965 by treating dibutyltin dimethoxide with ally1 bromide or 1,2-dibromoethaneJ and was assumed to have the …
Number of citations: 9 pubs.rsc.org
AG Davies, PG Harrison - Journal of the Chemical Society C: Organic, 1970 - pubs.rsc.org
… (b) F~om hydrogen sulphide and dibutyltin methoxide chloride. Dry hydrogen sulphide was passed through a solution of dibutyltin methoxide chloride (2-43 g., 8.1 mmoles) in carbon …
Number of citations: 5 pubs.rsc.org
TN Mitchell - Journal of Organometallic Chemistry, 1973 - Elsevier
… Dibutyltin methoxide acetylacetonate* was obtained as a white crystalline solid, mp 64O, by cooling al/l mixture of dibutyltin methoxide and dibutyltin bis (acetylacetonate) to - 60’. …
Number of citations: 231 www.sciencedirect.com
V Peruzzo, G Tagliavini - Journal of Organometallic Chemistry, 1978 - Elsevier
… Dibutyltin methoxide and tributyl- and dibutylchloro-tin methoxide were prepared from the appropriate chlorides and sodium methoxide as previously described [ 12,131. …
Number of citations: 47 www.sciencedirect.com
S Sakai, Y Fujimura, Y Ishii - The Journal of Organic Chemistry, 1970 - ACS Publications
Hexaalkyldistannoxanes react with equimolar amounts of ethylene or propylene carbonate at 80-180 to give bis (trialkyltin) alkylene gly colates and/or 2-dialkylstanna-l, 3-dioxolanes. …
Number of citations: 13 pubs.acs.org
PJ Barker, AG Davies, JAA Hawari… - Journal of the Chemical …, 1980 - pubs.rsc.org
… acetoin (1.7 g) and dibutyltin methoxide chloride (6.3 g) l9a was stirred at room temperature for 90 min. Methanol was removed at 0.1 mmHg, leaving the product as a yellow oil (6.9 g); T …
Number of citations: 4 pubs.rsc.org
SM Gade, VB Saptal, BM Bhanage - Catalysis Communications, 2022 - Elsevier
… Dibutyltin methoxide is formed in the presence of MeOH. MeOH essential for GC formation. 13× zeolite (1 g) used as desiccant to improve the yield of GC [110]. …
Number of citations: 9 www.sciencedirect.com
KW O'Brien - 2003 - search.proquest.com
Poly (dimethylsiloxane)(PDMS) fluids containing magnetite nanoparticles stabilized with carboxylic acid-functionalized PDMS were prepared. PDMS-magnetite complexes were …
Number of citations: 18 search.proquest.com
D Hazarika, A Kumar, V Katiyar - Advances in Sustainable Polymers …, 2020 - Springer
… During the polymerization of PLA, different types of catalysts like metal, cationic and organic (stannous octoate, dibutyltin methoxide, zinc stearate and one co-initiator, …
Number of citations: 3 link.springer.com
IE Hernández Ramírez - 2016 - bibliotecadigital.udea.edu.co
Direct synthesis of dimethyl carbonate (DMC) and diethyl carbonate (DEC) from CO2 and alcohol is a strongly equilibrium limited reaction that tries to find cleaner production route. …
Number of citations: 3 bibliotecadigital.udea.edu.co

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.